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molecular formula C9H11NO B8506112 5-Amino-1-hydroxyindane

5-Amino-1-hydroxyindane

Cat. No. B8506112
M. Wt: 149.19 g/mol
InChI Key: PMUPVXZPRAKGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07442808B2

Procedure details

To a stirred solution of 5-amino-1-hydroxyindane (4.2 g, 0.26 mol) in methanol (100 mL) was added hydrochloric acid (100 mL, 1.0 N). The mixture was stirred at 40° C. for 2 h, and then was concentrated to dryness under vacuum to the product as gray powder.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH:7](O)[CH2:6][CH2:5]2.Cl>CO>[CH2:5]1[C:4]2[C:8](=[CH:9][CH:10]=[C:2]([NH2:1])[CH:3]=2)[CH:7]=[CH:6]1

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
NC=1C=C2CCC(C2=CC1)O
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 40° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to dryness under vacuum to the product as gray powder

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1C=CC2=CC=C(C=C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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